molecular formula C5H6ClNO B084171 1H-Pyridin-2-one;hydrochloride CAS No. 13472-62-3

1H-Pyridin-2-one;hydrochloride

Cat. No.: B084171
CAS No.: 13472-62-3
M. Wt: 131.56 g/mol
InChI Key: NRGKFNDKBDBBGY-UHFFFAOYSA-N
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Description

1H-Pyridin-2-one;hydrochloride is a heterocyclic organic compound that features a pyridine ring with a hydroxyl group at the second position. This compound is of significant interest due to its versatile applications in medicinal chemistry, biological research, and industrial processes. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyridin-2-one can be synthesized through several methods, including:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with acetic anhydride can yield 1H-Pyridin-2-one.

    Condensation Reactions: Another approach is the condensation of 2-pyridone with aldehydes or ketones in the presence of a catalyst.

Industrial Production Methods: Industrial production often employs optimized versions of these synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process.

Chemical Reactions Analysis

1H-Pyridin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine-2,3-dione using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it to 2-hydroxypiperidine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts for cyclization and condensation reactions.

Major Products:

    Oxidation Products: Pyridine-2,3-dione.

    Reduction Products: 2-Hydroxypiperidine.

    Substitution Products: Various substituted pyridinones depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1H-Pyridin-2-one; hydrochloride is a critical component in drug discovery and development. It serves as a scaffold for synthesizing derivatives with potential therapeutic effects. Notable applications include:

  • Antitumor Activity : Pyridinone derivatives have been reported to exhibit significant antitumor activity against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit tumor growth by targeting specific cellular pathways involved in proliferation and apoptosis .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial effects against a range of pathogens, including bacteria and fungi. Research highlights its efficacy in inhibiting the growth of resistant strains .
  • Anti-inflammatory Effects : Some derivatives of 1H-Pyridin-2-one have been investigated for their ability to modulate inflammatory responses, providing potential therapeutic avenues for treating inflammatory diseases .

Biological Research

In biological research, 1H-Pyridin-2-one; hydrochloride is utilized to study enzyme inhibitors and receptor interactions. Its ability to form hydrogen bonds enhances its binding affinity to various biological targets, making it a valuable tool for:

  • Enzyme Inhibition Studies : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways, aiding in the understanding of disease mechanisms .
  • Receptor Ligand Development : Researchers explore its potential as a ligand for various receptors, contributing to the development of new pharmacological agents .

Industrial Applications

In addition to its applications in medicinal chemistry, 1H-Pyridin-2-one; hydrochloride is employed in the synthesis of agrochemicals and dyes. Its versatility allows it to be used as an intermediate in producing compounds with desired functional properties.

Case Study 1: Antitumor Activity

A study published in PMC highlighted the development of pyridinone derivatives targeting specific kinases involved in cancer progression. The research demonstrated that modifications at specific positions on the pyridinone scaffold significantly enhanced antitumor activity against various cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Research conducted on 6-Amino-5-phenyl-1H-pyridin-2-one; hydrochloride revealed its potent antimicrobial activity against strains such as E. coli and Bacillus mycoides. The study emphasized the compound's potential for developing new antibiotics amid rising resistance issues .

Mechanism of Action

The mechanism of action of 1H-Pyridin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the second position allows it to form hydrogen bonds with active sites, enhancing its binding affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

1H-Pyridin-2-one;hydrochloride can be compared with other similar compounds, such as:

    Pyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Pyridone: Similar structure but without the hydrochloride salt form, affecting its solubility and stability.

    Pyrimidinone: Contains an additional nitrogen atom in the ring, leading to different chemical properties and biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability, making it more versatile for various applications.

Biological Activity

1H-Pyridin-2-one;hydrochloride is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a hydroxyl group at the second position, which enhances its reactivity and biological activity. The compound is often utilized as a building block in the synthesis of more complex heterocyclic compounds and has applications in medicinal chemistry due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with active sites of enzymes and receptors. This interaction can inhibit enzymatic activity or modulate receptor functions, leading to various biological effects such as:

  • Antitumor Activity : Compounds derived from 1H-Pyridin-2-one have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
  • Antimicrobial Effects : Certain derivatives exhibit selective activity against bacterial pathogens, including Chlamydia and N. meningitidis.
  • Analgesic Properties : Research indicates that some pyridin-2(1H)-one derivatives can act as p38α MAPK inhibitors, which are crucial in pain signaling pathways.

Antitumor Activity

A study highlighted the development of pyridin-2(1H)-one derivatives that demonstrated significant antitumor activity. For instance, a compound identified as 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one was effective in reversing mechanical allodynia in rat models, showcasing its potential in cancer therapy .

Antimicrobial Activity

Research into the antimicrobial properties of 1H-Pyridin-2-one derivatives has revealed their efficacy against various pathogens. For example, compounds synthesized for targeting Chlamydia showed selective inhibition, making them promising candidates for new antibiotic therapies .

Analgesic Effects

In vivo studies demonstrated that certain 3,5-disubstituted pyridin-2(1H)-ones effectively prevented the development of mechanical allodynia in rat models. The lead compound from this series acted as a p38α MAPK inhibitor, indicating its role in pain management .

Case Study 1: Antitumor Efficacy

In a controlled study, pyridin-2(1H)-one derivatives were tested against breast cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through specific molecular interactions .

Case Study 2: Analgesic Properties

Another study evaluated the analgesic potential of a selected pyridin-2(1H)-one derivative in a rat model of neuropathic pain. The compound not only reversed pain symptoms but also demonstrated a favorable safety profile, highlighting its potential for clinical use .

Data Summary

Activity Type Compound Target/Pathway IC50/Effectiveness
Antitumor3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-oneFGFR InhibitionIC50 values ranging from 7 nM to 712 nM
AntimicrobialPyridin-2(1H)-one derivativesChlamydia, N. meningitidisModerate activity observed
AnalgesicSelected 3,5-disubstituted pyridin-2(1H)-onesp38α MAPK InhibitionRapid reversal of mechanical allodynia

Properties

IUPAC Name

1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO.ClH/c7-5-3-1-2-4-6-5;/h1-4H,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGKFNDKBDBBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13472-62-3
Record name 2(1H)-Pyridinone, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13472-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-oxopyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyridin-2-one;hydrochloride
Reactant of Route 2
1H-Pyridin-2-one;hydrochloride

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